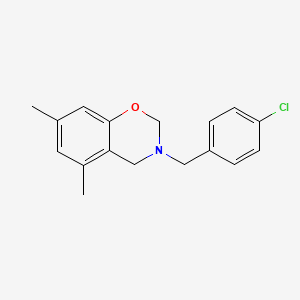
3-(4-chlorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-CHLOROPHENYL)METHYL]-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a heterocyclic compound that contains a benzoxazine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the chlorophenyl and dimethyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-chlorobenzylamine with 2,4-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-CHLOROPHENYL)METHYL]-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazines.
Applications De Recherche Scientifique
3-[(4-CHLOROPHENYL)METHYL]-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced reactive oxygen species (ROS) levels and enhanced cellular protection.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar structural features and exhibits antioxidant and immunomodulatory properties.
4-Chloro-3-methylphenol: Another related compound with antimicrobial activity.
Uniqueness
3-[(4-CHLOROPHENYL)METHYL]-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazine ring structure, combined with the chlorophenyl and dimethyl groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H18ClNO |
|---|---|
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H18ClNO/c1-12-7-13(2)16-10-19(11-20-17(16)8-12)9-14-3-5-15(18)6-4-14/h3-8H,9-11H2,1-2H3 |
Clé InChI |
FAKGOIOYBYRAMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2CN(COC2=C1)CC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11577400.png)
![4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11577412.png)

![5-[(4-Chlorobenzyl)amino]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11577417.png)
![6-(4-chlorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577421.png)
![2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-yl acetate](/img/structure/B11577422.png)
![(3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11577426.png)
![3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11577428.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile](/img/structure/B11577431.png)
![3,6-diphenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577434.png)
![4-Amino-1-(2-methyl-allylsulfanyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11577440.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide](/img/structure/B11577450.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide](/img/structure/B11577455.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577459.png)
